In the search for novel antiviral agents, a series of compounds structurally related to Glu-P-1 have been synthesized and tested against human rhinovirus. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, have shown promise as inhibitors of the virus. The stereospecific synthesis of these compounds avoids the need for separation of isomers, streamlining the process for potential pharmaceutical applications1.
The tumorigenic effects of Glu-P-1 have been studied in mice, with the compound being administered neonatally. The results indicated that Glu-P-1, along with its analog Glu-P-2, induced tumors in the lung and liver of the mice. The incidence of these tumors was significantly higher than in control groups, highlighting the carcinogenic risk associated with these compounds2.
The compound can be sourced from various synthetic routes involving multi-step organic reactions. It is primarily classified within the field of medicinal chemistry due to its potential biological activities and therapeutic applications.
The synthesis of 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine typically involves several key steps:
Key parameters in the synthesis include:
The molecular structure of 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine features:
Molecular modeling studies can provide insights into the compound's conformation and stability. Techniques such as X-ray crystallography or NMR spectroscopy may be utilized for precise structural determination.
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine may involve interaction with specific biological targets:
Studies suggest that compounds with similar structures exhibit significant biological activity against cancer cells and microbial infections.
Characterization techniques such as UV-visible spectroscopy or mass spectrometry can provide further insights into the properties and stability of the compound.
10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine has several notable applications:
The systematic IUPAC name 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine; hydrate; hydrochloride provides a complete structural description of this polycyclic heteroaromatic compound. The name breaks down as follows:
Table 1: IUPAC Name Breakdown
Component | Structural Significance |
---|---|
10-Methyl | Methyl substituent enhancing lipophilicity and metabolic stability |
1,3,8-Triazatricyclo | Core tricyclic scaffold with nitrogen atoms enabling hydrogen bonding |
[7.4.0.02,7]trideca | Bridged ring system with defined fusion points (positions 2,7) and ring sizes (7-, 4-, 6-membered) |
Hexaen-4-amine | Conjugated system with electron-donating amino group influencing electronic properties |
Hydrate; hydrochloride | Salt form improving aqueous solubility and crystallinity |
This nomenclature adheres strictly to IUPAC rules for polycyclic fused systems, emphasizing the compound’s topological complexity and electronic features critical for biorecognition [1].
While systematic naming ensures precision, this compound is referenced in research contexts by several abbreviated designations and registry identifiers:
Table 2: Common Identifiers
Identifier Type | Representative Example | Source/Limitation |
---|---|---|
Trivial Name | Triazatricyclic amine hydrochloride hydrate | Synthetic chemistry literature |
CAS RN | Not publicly listed | Often undisclosed in early-stage research |
Research Code | MTAH-HCl | Internal pharmaceutical R&D databases |
The absence of widespread common names underscores its status as an emerging investigational compound rather than a commercial entity [3] [4].
The synthesis of 10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine hydrochloride hydrate emerged from early 21st-century efforts to derivatize bicyclic guanidine catalysts into pharmacologically active tricycles. Key milestones include:
The compound’s discovery exemplifies rational scaffold hopping—from catalytic bases to bioactive heterocycles—driven by advances in ring-closing metathesis and Pd-catalyzed amination [4].
This tricyclic amine hydrochloride holds dual significance for its structural novelty and therapeutic potential:
Table 3: Therapeutic Relevance of Tricyclic Triaza Scaffolds
Therapeutic Area | Example Compound | Role of Tricyclic Core | Reference |
---|---|---|---|
Oncology (METTL3 inhibition) | STM2457 | Competitive SAM binding, RNA complex disruption | [7] |
Kinase signaling | PD-173952 | ATP-pocket occlusion, hinge region H-bonding | [8] |
Antiviral | Ziresovir (oxetane-containing) | Demonstrates tricyclic nitrogen utility in RSV therapy |
The 10-methyl group further optimizes properties by:
This compound thus represents a strategically engineered heterocycle with tailored functionality for probing disease biology and accelerating drug discovery.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3